2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride
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Overview
Description
2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group and a dimethylphenyl group attached to an acetamide backbone. Its hydrochloride form enhances its solubility in water, making it more versatile for different applications.
Mechanism of Action
Target of Action
Lidocaine Impurity F, like Lidocaine, primarily targets the fast voltage-gated sodium (Na+) channels in neurons . These channels play a crucial role in the initiation and conduction of nerve impulses, which are fundamental to the sensation of pain .
Mode of Action
Lidocaine Impurity F acts as a local anesthetic by blocking these sodium channels . By inhibiting these channels, it prevents the neurons from signaling the brain about sensations, effectively numbing the area where it is applied . This blockage can also decrease muscle contractility, leading to effects like vasodilation, hypotension, and irregular heart rate .
Biochemical Pathways
The primary biochemical pathway affected by Lidocaine Impurity F is the signal conduction pathway in neurons . By blocking the sodium channels, it disrupts the normal flow of sodium ions, which are essential for the propagation of nerve impulses . This disruption prevents the neurons from transmitting signals to the brain, resulting in a numbing effect .
Pharmacokinetics
Lidocaine is well-absorbed following administration, with a half-life of approximately 1.85 hours . It is metabolized by the cytochrome P450 system, specifically the P450 3A4 isoenzyme . This system is responsible for the metabolism of many drugs, and any substances that inhibit its activity can potentially increase plasma concentrations of Lidocaine .
Result of Action
The primary result of Lidocaine Impurity F’s action is a loss of sensation in the area where it is applied . This is due to its ability to block nerve impulses by inhibiting sodium channels . It may also cause effects such as vasodilation, hypotension, and irregular heart rate due to its impact on muscle contractility .
Action Environment
The action of Lidocaine Impurity F can be influenced by various environmental factors. For instance, the presence of other drugs that are metabolized by the cytochrome P450 system can affect its metabolism and potentially increase its toxicity . Additionally, factors such as the pH of the environment, the presence of inflammation, and the specific tissue type can all influence the efficacy and stability of Lidocaine Impurity F .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride typically involves the reaction of 2,3-dimethylaniline with diethylamine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the intermediate: 2,3-dimethylaniline reacts with chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate.
Amidation: The intermediate is then reacted with diethylamine to form the final product, 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide.
Hydrochloride formation: The final product is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with simplified structures.
Substitution: Substituted derivatives with new functional groups replacing the diethylamino group.
Scientific Research Applications
2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anesthetic properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: A local anesthetic with a similar amide structure.
Bupivacaine: Another local anesthetic with a longer duration of action.
Ropivacaine: A local anesthetic with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Its solubility in water and ability to form stable hydrochloride salts make it particularly useful in various applications.
Properties
IUPAC Name |
2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-14(17)15-13-9-7-8-11(3)12(13)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOMHDCAYOQVAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=CC(=C1C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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